Gallium arsenide is a binary compound composed of gallium and arsenic, represented by the chemical formula GaAs. It is classified as a III-V direct band gap semiconductor, which means it possesses unique electronic properties that allow it to efficiently emit light and conduct electricity. Gallium arsenide crystallizes in the zinc blende structure, characterized by a tetrahedral coordination of its constituent atoms. This compound exhibits a direct band gap of approximately 1.42 electron volts at room temperature, making it particularly suitable for optoelectronic applications such as laser diodes and light-emitting diodes.
GaAs is considered a toxic material due to the presence of arsenic.
Other significant reactions include:
Gallium arsenide can be synthesized through several methods:
Gallium arsenide is widely used in various applications due to its semiconductor properties:
Studies have focused on the interactions between gallium arsenide and various chemical agents to understand its reactivity and stability under different conditions. For instance, research into the surface chemistry has revealed how adsorbed species can affect its electronic properties and reactivity. Additionally, investigations into passivation techniques have shown that layers such as zinc selenide can enhance the stability of gallium arsenide surfaces against oxidation .
Gallium arsenide shares similarities with other III-V semiconductors but exhibits unique properties that distinguish it from these compounds:
Compound | Band Gap (eV) | Crystal Structure | Melting Point (°C) | Density (g/cm³) |
---|---|---|---|---|
Gallium Arsenide | 1.42 | Zinc Blende | 1240 | 5.3176 |
Indium Phosphide | 1.34 | Zinc Blende | 1070 | 4.79 |
Gallium Nitride | 3.39 | Wurtzite | >1250 | 6.1 |
Indium Gallium Arsenide | 1.42 - 1.55 | Zinc Blende | 1200 | ~5.7 |
Gallium arsenide's direct band gap makes it particularly effective for optoelectronic applications compared to other semiconductors like silicon, which has an indirect band gap .
Health Hazard